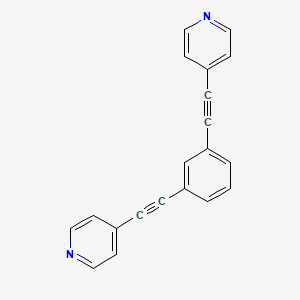

1,3-Bis(pyridin-4-ylethynyl)benzene

説明

特性

分子式 |

C20H12N2 |

|---|---|

分子量 |

280.3 g/mol |

IUPAC名 |

4-[2-[3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |

InChI |

InChI=1S/C20H12N2/c1-2-19(6-4-17-8-12-21-13-9-17)16-20(3-1)7-5-18-10-14-22-15-11-18/h1-3,8-16H |

InChIキー |

XMENRJMGVOOPLI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Design

General Principles of Sonogashira Cross-Coupling for Arylethynylpyridines

The Sonogashira reaction is a powerful and versatile cross-coupling method used to form C(sp²)–C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne. libretexts.orgvedantu.com This reaction is fundamental to the synthesis of conjugated molecules like 1,3-Bis(pyridin-4-ylethynyl)benzene. It is generally carried out under mild conditions, such as at room temperature, in the presence of a base, which has made it a widely used tool in the synthesis of complex molecules. wikipedia.org

Palladium-Catalyzed Coupling Strategies and Mechanistic Insights

The Sonogashira coupling is catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. The mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. vedantu.com

The palladium cycle begins with the active 14-electron Pd(0) species, which is often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine, phosphine (B1218219) ligand, or another reactant. libretexts.orgwikipedia.org The key steps are as follows:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a square planar Pd(II) intermediate, [Ar-Pd(L)₂-X]. wikipedia.orgyoutube.com

Transmetalation : This is the rate-determining step where the alkyne component is transferred from the copper acetylide intermediate (Cu-C≡C-R) to the palladium center. This forms a new Pd(II)-alkynyl complex, [Ar-Pd(L)₂-C≡C-R], and regenerates the copper(I) halide. vedantu.com

Reductive Elimination : The final step involves the cis-isomerization of the palladium complex, followed by reductive elimination of the coupled product (Ar-C≡C-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

While the intermediates in this homogeneous catalysis are often transient and difficult to isolate, various spectroscopic and kinetic studies have corroborated this proposed mechanism. libretexts.orgvedantu.com In copper-free Sonogashira variants, the base is thought to assist in the formation of a palladium acetylide complex directly before the reductive elimination step. libretexts.orgvedantu.com

| Mechanistic Step | Description | Key Intermediates |

|---|---|---|

| Activation | Reduction of Pd(II) precatalyst to the active Pd(0) species. | Pd(0)L₂ |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the aryl-halide bond. | trans-[ArPd(L)₂X] |

| Transmetalation | Transfer of the alkynyl group from copper to palladium. | trans-[ArPd(L)₂(C≡CR)] |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | cis-[ArPd(L)₂(C≡CR)] |

Role of Co-catalysts (e.g., Copper(I) Iodide) and Amine Bases

The classic Sonogashira protocol employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.org The primary role of the copper is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.com This species is more nucleophilic than the terminal alkyne itself, which facilitates the crucial transmetalation step with the palladium complex, thereby increasing the reaction rate significantly and allowing for milder reaction conditions. wikipedia.orgyoutube.comyoutube.com

Amine bases, such as triethylamine (B128534), diethylamine, or piperidine, serve multiple critical functions in the reaction:

They act as a proton scavenger, neutralizing the hydrogen halide (HX) that is formed as a byproduct of the reaction. wikipedia.org

They facilitate the deprotonation of the terminal alkyne (R-C≡C-H) to form the corresponding acetylide anion, which can then react with the copper(I) salt. youtube.comyoutube.com

In many cases, the amine can also serve as the solvent for the reaction. wikipedia.org

However, the presence of copper can sometimes lead to the undesired homocoupling of the alkyne starting material (Glaser coupling), forming diyne byproducts. wikipedia.org This has led to the development of numerous copper-free Sonogashira protocols.

Optimization of Reaction Conditions: Solvents, Temperature, and Reaction Time

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of bis(pyridylethynyl)benzene compounds.

Solvents : A variety of solvents can be used. Often, the amine base itself, such as triethylamine, is used in excess and serves as the solvent. wikipedia.orgmdpi.com Other common solvents include toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). wikipedia.orgpreprints.org Some modern protocols have even been developed for reactions in water or under solvent-free conditions to enhance sustainability. wikipedia.orgacs.org

Temperature : A significant advantage of the copper-co-catalyzed Sonogashira reaction is that it can often be performed at or near room temperature. wikipedia.orgyoutube.com However, for less reactive substrates, such as aryl bromides or chlorides, or for sterically hindered reactants, heating may be necessary. mdpi.com For example, syntheses of related structures are often performed at reflux temperatures (70-100 °C) to drive the reaction to completion. mdpi.compreprints.orgresearchgate.net

Reaction Time : Reaction times can vary widely, from as little as 15 minutes for highly reactive substrates to 48 hours or more for more challenging couplings. mdpi.compreprints.orgacs.org Progress is typically monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Synthesis of this compound and its Positional Isomers

The synthesis of this compound is achieved via a double Sonogashira cross-coupling reaction. This can be approached in two primary ways: coupling a dihaloarene with a terminal alkyne or coupling a di-alkyne with a halo-arene.

Synthetic Routes via Substituted Benzene (B151609) Halides and Ethynylpyridines

The most direct route involves the reaction of a 1,3-dihalogenated benzene with two equivalents of 4-ethynylpyridine (B1298661). The reactivity of the halide follows the order I > Br > Cl. mdpi.com Therefore, 1,3-diiodobenzene (B1666199) or 1,3-dibromobenzene (B47543) are common starting materials.

A typical procedure involves reacting 1,3-dibromobenzene with a slight excess (e.g., 2.2 equivalents) of 4-ethynylpyridine (often used as its more stable hydrochloride salt). preprints.orgmdpi.com The reaction is carried out in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) iodide co-catalyst in a suitable solvent system like a mixture of triethylamine and toluene. preprints.orgmdpi.comunica.it The mixture is typically degassed and heated under an inert atmosphere for an extended period (e.g., 48 hours) to ensure the double coupling occurs. preprints.orgmdpi.com

The synthesis of positional isomers, such as 1,4-bis(pyridin-4-ylethynyl)benzene, follows the same principle, simply substituting the 1,3-dihalobenzene with its 1,4-isomer (e.g., 1,4-dibromobenzene). cd-bioparticles.net

| Aryl Halide Precursor | Alkyne Precursor | Catalyst System | Solvent/Base | Conditions | Reference |

|---|---|---|---|---|---|

| 2,7-Dibromo-9H-carbazole | 4-Ethynylpyridine hydrochloride | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / Toluene | Reflux, 48 h | preprints.orgmdpi.com |

| 1,3,5-Tribromobenzene (B165230) | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 65 °C, 24 h | mdpi.com |

| 4-Iodoacetophenone | N-benzylprop-2-yn-1-amine | PdCl₂(PPh₃)₂ / CuI | THF / Diisopropylamine | RT, 2 h | beilstein-journals.org |

Preparation and Derivatization of Pyridin-4-ylethynyl Precursors

The stability and availability of the 4-ethynylpyridine precursor are key considerations. While it can be purchased, it is often prepared from more common starting materials.

One common method is the Sonogashira coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with a protected form of acetylene, such as trimethylsilylacetylene (TMSA). wikipedia.orgmdpi.com This yields 4-((trimethylsilyl)ethynyl)pyridine. The trimethylsilyl (B98337) (TMS) protecting group is advantageous as it prevents the self-coupling of the alkyne and makes the compound easier to handle than gaseous acetylene. wikipedia.org The TMS group can then be easily removed (deprotected) under mild conditions, for instance, by using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium hydroxide (B78521), to yield the terminal alkyne, 4-ethynylpyridine. wikipedia.orgmdpi.combeilstein-journals.org

Alternatively, 4-ethynylpyridine hydrochloride is a commercially available and relatively stable salt that can be used directly in the coupling reaction. The amine base present in the reaction mixture is sufficient to neutralize the HCl and generate the free alkyne in situ. preprints.orgmdpi.com

Synthesis of Analogues and Functionalized Derivatives

The versatility of synthetic strategies enables the production of a wide array of analogues and functionalized derivatives of the core this compound structure. These modifications are crucial for fine-tuning the electronic, steric, and photophysical properties of the resulting materials.

Synthesis of 1,4-Bis(pyridin-4-ylethynyl)benzene

The synthesis of the linear analogue, 1,4-bis(pyridin-4-ylethynyl)benzene, is a key example of constructing these frameworks. This compound is typically prepared through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a dihaloarene with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

A number of 1,4-bis(phenylethynyl)benzene (B159325) derivatives (BPEBs) and their analogues have been synthesized with various substituents, including fluorine atoms on the benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms, and trifluoromethyl groups as end groups. nih.gov These derivatives are valuable as components in blue phase liquid crystal compositions. nih.gov

Detailed below are characterization data for some of these synthesized BPEB derivatives:

| Compound | 1H-NMR (300 MHz, CDCl3) δ | 13C-NMR (75 MHz, CDCl3) δ | Elemental Analysis |

| BPEB 4 | 7.55–7.45 (m, 6H), 6.87 (d, 2H, J = 8.7 Hz), 6.76 (d, 2H, J = 8.1 Hz), 4.04 (q, 2H, J = 7.0 Hz), 2.60 (t, 2H, J = 7.5 Hz), 1.66–1.57 (m, 2H), 1.43 (t, 3H, J = 7.0 Hz), 1.36–1.25 (m, 4H), 0.91 (t, 3H, J = 6.9 Hz) | 162.8 (dd, J = 253.2 Hz, J = 6.1 Hz), 159.3, 146.7 (t, J = 9.0 Hz), 133.2, 131.7, 131.4, 124.1, 122.2, 115.0, 114.6, 111.2 (dd, J = 17.0 Hz, J = 6.1 Hz), 99.4 (t, J = 19.5 Hz), 98.1, 91.8, 87.9, 78.3, 63.6, 35.9, 31.4, 30.4, 22.5, 14.8, 14.1 | Calcd for C29H26F2O: C, 81.31; H, 6.07. Found: C, 81.26; H, 6.34. |

| BPEB 8 | 7.58–7.48 (m, 4H), 7.17 (d, 2H, J = 7.8 Hz), 6.77 (d, 2H, J = 8.1 Hz), 2.59 (t, 2H, J = 7.4 Hz),1.71–1.59 (m, 2H), 0.95 (t, 3H, J = 7.3 Hz) | 162.8 (dd, J = 253.3 Hz, J = 5.8 Hz), 155.8 (dd, J = 255.8 Hz, J = 3.6 Hz), 146.8 (t, J =8.9 Hz), 131.8, 131.7, 125.6 (t, J = 17.2 Hz), 123.8 (t, J = 9.1 Hz), 122.1, 120.6 (q, J = 259.6 Hz), 115.8 (d, J = 17.5 Hz, J = 6.2 Hz), 111.3 (dd, J = 16.9 Hz, J = 6.1 Hz), 99.2 (t, J = 19.9 Hz), 97.6, 92.0, 87.9, 79.1, 38.0, 23.8, 13.6 | Calcd for C26H15F7O: C, 65.55; H, 3.15. |

Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene (B170862) (TPYB)

The synthesis of the star-shaped molecule 1,3,5-tris(pyridin-4-ylethynyl)benzene (TPYB) provides a pathway to more complex, three-dimensional structures. mdpi.com A common synthetic route starts with 1,3,5-tribromobenzene. This precursor undergoes a Sonogashira reaction with trimethylsilylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI, to yield 1,3,5-tris(trimethylsilylethynyl)benzene. mdpi.com The trimethylsilyl protecting groups are then removed using a base like potassium hydroxide in a mixture of THF and methanol. mdpi.com The resulting 1,3,5-triethynylbenzene (B1295396) is subsequently coupled with 4-bromopyridine hydrochloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst to afford the final TPYB product. mdpi.com

A detailed synthetic procedure for TPYB is as follows:

Synthesis of 1,3,5-tris(trimethylsilylethynyl)benzene: 1,3,5-tribromobenzene is reacted with trimethylsilylacetylene in triethylamine with Pd(PPh₃)₂Cl₂ and CuI catalysts, yielding the product as a pale yellow solid in 72% yield. mdpi.com

Synthesis of 1,3,5-triethynylbenzene: The silyl (B83357) groups are removed from the previously synthesized compound using potassium hydroxide in THF/methanol. mdpi.com

Synthesis of 1,3,5-tris(pyridin-4-ylethynyl)benzene (TPYB): The deprotected triethynylbenzene is then reacted with 4-bromopyridine hydrochloride in the presence of Pd(PPh₃)₄ and CuI in refluxing triethylamine for 48 hours to yield the final TPYB product. mdpi.com

The characterization data for the intermediates and the final product are summarized in the table below:

| Compound | 1H-NMR (CDCl3, 400 MHz) δ | 13C-NMR (CDCl3, 100 MHz) δ |

| 1,3,5-tris(trimethylsilylethynyl)benzene | 7.49 (s, 3H), 0.24 (s, 27H) | 135.2, 122.9, 82.7, 81.7, −0.3 |

| 1,3,5-triethynylbenzene | 7.57 (s, 3H), 3.11 (s, 3H) | 135.6, 123.0, 81.6, 78.7 |

| 1,3,5-tris(pyridin-4-ylethynyl)benzene (TPYB) | 8.55 (m, 6H), 7.64 (s, 3H), 7.28 (m, 6H) | 150.2, 135.4, 130.8, 125.7, 123.6, 91.6, 88.4 |

Introduction of Other Pyridyl-containing Ligands (e.g., Terpyridines, Bipyridines)

The incorporation of other pyridyl-containing ligands, such as terpyridines and bipyridines, into the molecular framework expands the coordination chemistry possibilities of these compounds. These larger, multi-dentate ligands can be introduced through various synthetic strategies, often involving coupling reactions. For instance, the synthesis of 5-substituted 1,3-[bis(2,2′:6′,2″-terpyridin-4′-ylethynyl)]benzene ligands is accomplished using a palladium-catalyzed cross-coupling procedure. tandfonline.com These elongated bis(terpyridine) ligands have demonstrated the ability to self-assemble into hexameric metallomacrocycles. tandfonline.com

Similarly, ligands containing linked dipicolylamine (dpa) and bipyridine (bpy) sites have been synthesized for the creation of heterometallic complexes. acs.org The different metal-binding selectivities of the dpa and bpy sites allow for the stepwise formation of these complex structures. acs.org The synthesis of diimine ligands with a bipyridine-type backbone, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, has also been reported, further diversifying the range of available pyridyl-containing ligands for coordination chemistry. mdpi.com

Incorporation of Substituents for Modulating Electronic and Steric Properties

The introduction of substituents onto the pyridyl rings or the central benzene core is a powerful tool for modulating the electronic and steric properties of the final compound. This functionalization can influence the molecule's solubility, crystal packing, and photophysical behavior. For example, the introduction of bulky substituents like a mesityl group on the pyridyl rings of a cycloplatinated 1,3-bis(pyridine-2-yl)-4,6-difluoro-benzene has been shown to hinder strong platinum-platinum interactions, leading to efficient blue phosphorescence. rsc.org

The synthesis of such substituted ligands often involves multi-step procedures. For instance, the preparation of 5-substituted 1,3-[bis(2,2′:6′,2″-terpyridin-4′-ylethynyl)]benzenes utilizes a Pd-catalyzed cross-coupling reaction to introduce the desired functional group at the 5-position of the central benzene ring. tandfonline.com This strategic placement of substituents allows for precise control over the properties of the resulting metallomacrocycles.

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles and Coordination Motifs

The specific geometry and electronic properties of 1,3-Bis(pyridin-4-ylethynyl)benzene dictate its function as a ligand in forming metal complexes.

The coordination chemistry of this compound is primarily governed by the nitrogen atoms of its two terminal pyridyl groups. Each nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is located in the plane of the pyridine (B92270) ring and is not part of the aromatic π-system. jscimedcentral.com This makes the lone pair readily available to donate to a metal ion, allowing the pyridyl group to function as a highly effective monodentate ligand. jscimedcentral.com

The position of the nitrogen atom within the pyridine ring is crucial, as it provides a specific and directional coordination site. nih.gov This directionality is fundamental to the "coordination-driven self-assembly" process, where the predictable geometry of metal-ligand interactions guides the spontaneous formation of well-defined supramolecular structures. nih.gov The pyridyl nitrogen acts as a reliable donor, capable of forming stable coordinate bonds with a variety of transition metals, which is a key feature in the construction of complex molecular assemblies. nih.gov

Furthermore, the ethynyl (B1212043) spacers contribute to the planarity of the ligand and, more importantly, extend the π-conjugated system across the entire molecule, from one pyridine ring to the other through the central benzene (B151609) core. This extensive π-conjugation is crucial for the electronic properties of the resulting metal complexes, influencing their photophysical and electrochemical behaviors.

The stereochemistry of this compound is defined by the meta (1,3) substitution pattern on the central benzene ring. This arrangement forces the two pyridylethynyl arms to diverge at an angle of approximately 120 degrees with respect to each other. This "bent" or angular geometry is a critical design element for the construction of cyclic, rather than linear, supramolecular structures.

While the ethynyl linkers provide rigidity, some conformational flexibility exists due to rotation around the single bonds connecting the ethynyl groups to the rings. The dihedral angles between the planes of the central benzene ring and the terminal pyridine rings can vary. For instance, in a related molecule, 1,4-bis(pyridin-3-ylmethoxy)benzene, the terminal pyridyl groups are significantly rotated, with a dihedral angle of 66.8° relative to the central ring. researchgate.net This rotational freedom influences how the ligand can orient itself to achieve optimal coordination with a metal center, affecting the final geometry of the assembled complex. The spatial constraints imposed by the ligand's shape and conformation play a significant role in determining the nuclearity and architecture of the final cluster. researchgate.net

Formation of Metal-Organic Complexes and Architectures

The specific design of this compound as an angular, ditopic ligand makes it an ideal component for the self-assembly of discrete, closed supramolecular structures.

The angular disposition of the two pyridyl donor groups in this compound predisposes it to form closed, cyclic structures upon coordination with metal ions. This is a common strategy in supramolecular chemistry, where angular bis-terpyridine ligands with a 1,3-phenylene core are known to self-assemble into hexameric metallomacrocycles. tandfonline.comresearchgate.net

A closely related ligand, 1,3-bis(pyridin-3-ylethynyl)benzene, has been shown to form a discrete, di-silver(I) shape-persistent metallomacrocycle. acs.org In this structure, two ligands are connected by two silver(I) ions to form a closed ring. This macrocyclic structure is maintained in the solid state, where the cycles assemble into a nanoporous "chicken-wire" like arrangement. acs.org The formation of such discrete metallomacrocycles is a direct consequence of the ligand's geometry and the coordination preferences of the metal ion. nih.govacs.org These assemblies can range from simple rings to more complex, three-dimensional metal-organic cages (MOCs). researchgate.net

Table 1: Examples of Metal-Organic Architectures with Related Ligands

| Ligand | Metal Ion(s) | Resulting Architecture | Key Findings | Source |

| 1,3-Bis(pyridin-3-ylethynyl)benzene | Silver(I) | Di-silver(I) metallo-macrocycle | Forms a shape-persistent macrocycle that assembles into a nanoporous structure. | acs.org |

| 5-Substituted 1,3-[bis(2,2′:6′,2″-terpyridin-4′-ylethynyl)]benzenes | Iron(II), Ruthenium(II) | Hexameric metallomacrocycle | Angular bis(terpyridine) ligands self-assemble into large macrocycles with an inner void. | tandfonline.comresearchgate.net |

| 1,4-Bis(pyridin-4-ylethynyl)benzene | Silver(I) | 2D Coordination Polymer | Acts as a linker between Ag12 cluster nodes to form a planar layer growth pattern. | researchgate.net |

| Pyridyl-β-diketonate Isomers | Copper(II) | 2D Polymeric Assemblies & 1D Complex | Ligand isomerism (position of N-donor) dictates the topology and dimensionality of the final structure. | nih.gov |

The assembly of MOCs can proceed through different strategies depending on the number and type of ligands used.

Homoleptic Assembly: This strategy involves the use of only one type of organic ligand to construct the supramolecular architecture. The di-silver(I) macrocycle formed with 1,3-bis(pyridin-3-ylethynyl)benzene is an example of a homoleptic assembly, where the entire structure is built from a single ligand species and a metal ion. acs.org

Heteroleptic Assembly: This approach involves the use of two or more different types of ligands in the formation of a single complex. While direct examples using this compound are not detailed in the provided context, the principle is well-established. For instance, heteroleptic complexes can be formed by combining different redox-active ligands, such as dithiolene and 1,2,4,5-tetrakis(isopropylthio)benzene, around a metal center. nih.gov This strategy allows for the creation of MOCs with tailored functionalities and properties by incorporating ligands with distinct chemical or physical characteristics into the final assembly. researchgate.netnih.gov

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

This compound serves as a linker molecule for the synthesis of extended, infinite coordination polymers. mit.eduunica.it The ditopic and angular nature of the ligand allows it to bridge metal centers, propagating a polymeric structure.

Research has demonstrated the formation of one-dimensional coordination polymers using this compound as a linker. unica.it The angled geometry of the ligand is directly responsible for producing 1D chains with a zigzag topology, where the ligand connects metal centers in a non-linear fashion. unica.it This is a common structural motif for angular ditopic linkers.

Based on a review of available literature, there are no specific, well-characterized examples of two-dimensional (2D) or three-dimensional (3D) metal-organic frameworks constructed using this compound as the sole linking agent. Research on this compound has predominantly focused on the formation of discrete 0D cages and 1D polymeric chains.

While it is a well-established principle in supramolecular chemistry that anions and counterions can significantly influence the final structure and packing of coordination assemblies, specific studies detailing these effects for coordination polymers of this compound were not identified in the surveyed literature.

Supramolecular Interaction Mechanisms

Metal-Ligand Coordination Bonds

The nitrogen atoms of the pyridyl groups in this compound possess lone pairs of electrons, making them effective coordination sites for a variety of metal ions. When this ligand interacts with metal centers, it can form stable metal-ligand coordination bonds, leading to the creation of metal-organic complexes.

While specific studies on this compound are part of a broader research area, the coordination behavior of analogous, more complex ligands provides significant insight. For instance, derivatives such as 5-substituted 1,3-[bis(2,2′:6′,2″-terpyridin-4′-ylethynyl)]benzenes, which share the same 1,3-diethynylbenzene (B158350) core, readily engage in coordination-driven self-assembly. These more elaborate ligands have been shown to coordinate with metals like iron(II), ruthenium(II), cobalt(II), and palladium(II). tandfonline.com This process can lead to the formation of large, discrete structures, such as hexameric metallomacrocycles. tandfonline.comresearchgate.net

Similarly, flexible pyridyl-based ligands, like 1,4-bis(4-pyridylmethoxy)benzene, react with metal salts such as cadmium nitrate (B79036) or cobalt thiocyanate (B1210189) to assemble into one- and two-dimensional network structures. nih.gov This demonstrates the general principle that molecules containing terminal pyridyl groups are highly effective for building extended metal-organic frameworks. Based on these examples, this compound is expected to act as a ditopic linear linker, bridging two metal centers and facilitating the construction of coordination polymers and discrete polynuclear complexes.

Non-covalent Interactions (e.g., π-Stacking, Metal-Metal Interactions)

Beyond direct coordination bonds, non-covalent interactions play a crucial role in stabilizing the supramolecular structures formed by this compound. Among the most significant of these are π-stacking interactions. mdpi.com These interactions occur between the electron-rich aromatic rings of the benzene and pyridine components of the molecule.

While π-stacking is a dominant feature, other non-covalent forces such as C-H···N and C-H···π hydrogen bonds also contribute to the final architecture. In the absence of strong hydrogen bond donors, these weaker interactions become critical in directing the assembly. Information regarding metal-metal interactions in complexes of this compound is less common and would depend on the specific metal used and the geometry of the resulting complex, which might bring metal centers into close proximity.

Halogen Bonding in Supramolecular Constructs

Halogen bonding is a highly directional and reliable non-covalent interaction that has emerged as a powerful tool in crystal engineering. This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a pyridine ring. mdpi.com

The pyridyl nitrogen atoms of this compound are effective halogen bond acceptors. When co-crystallized with potent halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) or 1,3-diiodoperchlorobenzene, it is expected to form extended supramolecular networks. oup.comnih.govnih.gov In these structures, the primary interaction would be the C–I···N halogen bond. nih.gov Research on various pyridine derivatives has shown that this interaction can lead to the formation of infinite one-dimensional chains, where the donor and acceptor molecules alternate. nih.gov

The strength of these bonds is significant, with N···I distances often being shorter than the sum of the van der Waals radii. For example, in co-crystals of a related bidentate acceptor with diiodo-donors, N···I distances have been measured to be as short as 2.845 Å. mdpi.com The formation of these robust halogen bonds can dictate the entire crystal packing, demonstrating their utility in designing new solid-state materials. sunway.edu.my

| Interaction Type | Donor | Acceptor | Key Distances/Angles | Reference |

| Halogen Bond | 1,4-diiodobenzene | 1-(4-pyridyl)-4-thiopyridine | N···I distance: 2.968 Å | mdpi.com |

| Halogen Bond | 1,4-diiodotetrafluorobenzene | 1-(4-pyridyl)-4-thiopyridine | N···I distances: 2.845 Å, 2.916 Å | mdpi.com |

Co-Assembly with Other Organic Molecules (e.g., Porphyrin Derivatives)

The ability of this compound to act as a molecular building block extends to its co-assembly with other complementary organic molecules. Through non-covalent interactions, primarily hydrogen bonding, it can form multi-component co-crystals with predictable structures.

A prime example of this is the co-crystallization with molecules containing carboxylic acid groups. The pyridine nitrogen of this compound can act as a strong hydrogen bond acceptor for the hydroxyl proton of a carboxylic acid. This robust O–H···N hydrogen bond is a common and reliable tool for assembling supramolecular structures. For instance, the related molecule 1,2-bis(4-pyridyl)ethene forms extended one-dimensional zigzag chains when co-crystallized with benzene-1,3-dicarboxylic acid, with O···N distances of approximately 2.6 Å. researchgate.net

Similarly, the terminal alkyne protons (C-H) of the ethynyl groups, while weakly acidic, can participate in nonconventional C-H···O hydrogen bonds with suitable acceptors like carbonyl groups. nih.gov This has been demonstrated in co-crystals of 1,4-diethynylbenzene (B1207667) with molecules like 1,3-diacetylbenzene. nih.gov

While direct co-assembly with porphyrin derivatives has not been extensively reported for this specific ligand, the potential for such structures is high. Porphyrins can be functionalized with groups capable of hydrogen bonding or metal coordination. The assembly of porphyrin building blocks into discrete complexes like pseudorotaxanes showcases their utility in supramolecular chemistry. beilstein-journals.org By combining the directional interaction sites of this compound with appropriately functionalized porphyrins, it is conceivable to construct complex, multi-component architectures for applications in areas like host-guest chemistry or artificial photosynthesis.

| Component 1 | Component 2 | Dominant Interaction | Resulting Structure | Reference |

| 1,2-bis(4-pyridyl)ethene | Benzene-1,3-dicarboxylic acid | O-H···N Hydrogen Bond | 1D Zigzag Chain | researchgate.net |

| 1,4-diethynylbenzene | 1,3-diacetylbenzene | C-H···O Hydrogen Bond | 1:1 Co-crystal | nih.gov |

| 1,4-diethynylbenzene | Benzene-1,4-dicarbaldehyde | C-H···O Hydrogen Bond | 1:1 Co-crystal | nih.gov |

Advanced Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

Single Crystal X-ray Diffraction Studies of Complexes and Polymers

While single crystal X-ray diffraction data for the free 1,3-Bis(pyridin-4-ylethynyl)benzene ligand is not extensively reported in the surveyed literature, its behavior within metal-organic complexes and coordination polymers has been a subject of detailed crystallographic studies. When this ligand is incorporated into larger structures, such as metallacycles, its geometry and coordination play a critical role in the final architecture of the assembly. For instance, in coordination-driven self-assembly, the 120° directionality of the 1,3-disubstituted benzene (B151609) core dictates the formation of specific geometric shapes, such as [2+2] rhomboids or [3+3] hexagons, when combined with appropriate metal acceptors. acs.org The crystal structures of these complex assemblies confirm the bridging nature of the ligand and provide precise measurements of bond lengths and angles within the coordinated framework.

Powder X-ray Diffraction for Bulk Materials and Phase Transformations

Information regarding the analysis of bulk this compound or its phase transformations using powder X-ray diffraction (PXRD) is not prominently available in the reviewed sources. PXRD is a powerful technique for analyzing the crystallinity and phase purity of bulk powders. For a compound like this, which serves as a building block in materials science, PXRD would be instrumental in characterizing the as-synthesized powder, identifying different crystalline phases (polymorphs), and studying any structural changes that might occur upon heating or other processing steps.

Spectroscopic Investigations

Spectroscopic methods are fundamental to the characterization of this compound, providing confirmation of its molecular structure and insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC) for Structural Confirmation and Solution Studies

NMR spectroscopy is a primary tool for confirming the successful synthesis and purity of this compound in solution. The molecule's distinct proton and carbon environments give rise to a characteristic set of signals.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the central benzene ring and the pyridine (B92270) rings resonate in specific regions, and their splitting patterns (multiplicity) reveal their coupling relationships with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum is used to identify all unique carbon atoms. The ethynyl (B1212043) carbons (C≡C) are particularly characteristic, appearing in a distinct chemical shift range.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), including HMQC and HMBC, are employed to establish connectivity between protons and carbons, which is essential for unambiguous assignment of all signals and final structural verification. acs.org

¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Type of Signal | Chemical Shift (ppm) Range | Description |

|---|---|---|---|

| ¹H | Aromatic | 7.2 - 8.6 | Signals corresponding to protons on the pyridine and central benzene rings. |

| ¹³C | Ethynyl | ~90 - 100 | Resonances for the alkyne carbons. |

Mass Spectrometry (High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), CSI-MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is frequently used to obtain highly accurate mass measurements. acs.org The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) can be used to confirm the empirical formula with a high degree of confidence. acs.org HR-ESI-MS is particularly valuable in the characterization of the larger metallacycles and supramolecular assemblies formed from this ligand, where it can confirm the expected stoichiometry of the assembled product. acs.orgresearchgate.net

CSI-MS (Collision-Induced Dissociation Mass Spectrometry): While not explicitly detailed for the parent compound, this tandem MS technique could be used to fragment the molecule and analyze its constituent parts, further corroborating its structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The most characteristic vibration for this compound is the stretching of the carbon-carbon triple bond.

Characteristic IR Absorption Bands | Functional Group | Vibration | Wavenumber (cm⁻¹) | |---|---|---| | C≡C | Stretch | ~2100-2260 | This sharp, often weak to medium intensity band is characteristic of the alkyne functional group. | | C-H (aromatic) | Stretch | ~3000-3100 | Vibrations of the C-H bonds on the benzene and pyridine rings. | | C=C, C=N (aromatic) | Stretch | ~1400-1600 | Ring stretching vibrations of the aromatic systems. |

Researchers have utilized IR spectroscopy to confirm the presence of the key functional groups in the synthesized ligand and its subsequent complexes. acs.orgresearchgate.net

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic and Optical Properties

The electronic and optical characteristics of this compound are primarily investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. The molecule's structure, featuring a conjugated π-system composed of a central benzene ring linked to two pyridyl groups via ethynyl spacers, dictates its photophysical behavior.

The UV-Vis absorption spectrum of molecules with similar phenylene-ethynylene backbones is characterized by intense absorption bands in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the conjugated system. In related compounds like 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), the π-extended structure results in energetically lower-lying excited states, leading to red-shifted absorption and emission spectra compared to simpler aromatic systems like tolan. nih.gov The substitution pattern on the central benzene ring (meta- or 1,3-substitution in this case) influences the extent of conjugation and, consequently, the energy of these transitions compared to their para-substituted (1,4-) isomers. nih.gov Generally, 1,3-substituted isomers exhibit slightly different absorption characteristics than 1,4-isomers due to the altered conjugation pathway. nih.gov The presence of nitrogen atoms in the terminal pyridine rings can also introduce n-π* transitions, which are typically weaker and may be observed as shoulders on the main π-π* absorption bands. libretexts.org

Fluorescence spectroscopy reveals the emissive properties of this compound upon excitation. Following absorption of UV light, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a longer wavelength (lower energy). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. For instance, a doubly bridged 1,4-bis(phenylethynyl)benzene derivative was found to have a high fluorescence quantum yield of 0.6 in cyclohexane. nih.gov The nitrogen atoms in the pyridyl groups of this compound offer sites for protonation or coordination to metal ions, which can significantly modulate its fluorescent properties, making it a candidate for chemical sensors. researchgate.net

Table 1: Photophysical Data for Related Phenylene-Ethynylene Compounds

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State |

| Doubly Bridged 1,4-Bis(phenylethynyl)benzene | 325 | 356 | n-hexane |

| 1,4-Diazadistyrylbenzene Derivative | ~350 | ~450 | Acetonitrile |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Not specified | Not specified | Not specified |

This table presents data for structurally related compounds to illustrate the typical range of absorption and emission wavelengths. Data for this compound may vary.

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Surface Adsorption and Electronic Properties

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful surface-sensitive techniques used to visualize and electronically probe molecules like this compound adsorbed on conductive substrates. These methods provide real-space images of molecular arrangements and information about the local density of electronic states (LDOS).

When deposited on a surface, such as gold (Au(111)) or silver (Ag(111)), this compound molecules can self-assemble into ordered two-dimensional (2D) networks. researchgate.netnih.gov The formation and structure of these assemblies are governed by a delicate balance of molecule-substrate interactions (e.g., through the pyridyl nitrogen atoms) and intermolecular forces (e.g., π-π stacking and hydrogen bonding). nih.govresearchgate.net STM imaging allows for the direct visualization of these self-assembled structures, revealing details about molecular orientation, packing density, and the formation of long-range ordered domains or defects. aps.orgnih.gov Studies on similar aromatic molecules on Au(111) have shown the formation of various surface structures, including well-ordered superlattices and covalently linked networks after thermal annealing. researchgate.netaps.org The pyridyl end-groups of this compound are expected to provide specific binding sites to the metal surface, influencing the orientation and stability of the monolayer. researchgate.net

STS, performed in conjunction with STM, provides information on the electronic properties of the adsorbed molecules. By measuring the differential conductance (dI/dV) as a function of the bias voltage, one can map the energy levels of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding charge transport through single molecules or molecular layers, a key aspect of molecular electronics. The HOMO-LUMO gap determined by STS is a fundamental parameter for predicting the electrical conductance of a molecular junction.

Table 2: STM Observations for Related Molecular Systems on Surfaces

| Molecular System | Substrate | Observed Phenomena |

| 1,3,5-Tris(4-bromophenyl)benzene | Au(111) | Formation of 2D covalent organic networks after thermal treatment. researchgate.net |

| Benzene and Carbon Monoxide | Rh(111) | Ordered (3x3) superlattice of benzene molecules. aps.org |

| 1,3-Benzenedithiol (1,3-BDT) | Au | Adsorption via two S-Au linkages, inefficient self-assembly. nih.gov |

| 4-Fluorobenzeneselenol | Au(111) | Formation of SAM-covered Au adatom islands. nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Systems (if applicable)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and supramolecular systems.

The this compound molecule, in its isolated state, is achiral and therefore would not exhibit a CD signal. However, CD spectroscopy can become a highly relevant analytical method if the molecules are induced to form a chiral supramolecular assembly. This induced chirality can occur through several mechanisms:

Adsorption on a Chiral Surface: If the molecules self-assemble on a naturally chiral crystallographic plane of a metal or are deposited on a surface pre-treated with a chiral modifier.

Interaction with Chiral Molecules: Co-assembly with a chiral molecular species can lead to the formation of a bulk chiral superstructure where the this compound molecules adopt a helical or twisted arrangement.

Spontaneous Chiral Symmetry Breaking: In some cases, achiral molecules can spontaneously form chiral domains (conglomerates of left- and right-handed structures) during self-assembly on a surface.

If such a chiral system were formed, CD spectroscopy would provide valuable information about the hierarchical structure and the long-range chiral order of the assembly. The sign and intensity of the CD signal would be directly related to the handedness and the degree of chiral organization within the supramolecular structure. While no specific studies applying CD spectroscopy to chiral systems of this compound have been reported, it remains a potent potential technique for the characterization of its advanced, chirally-ordered materials.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules like 1,3-Bis(pyridin-4-ylethynyl)benzene.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are governed by its extended π-conjugated system, which includes the central benzene (B151609) ring, the two ethynyl (B1212043) linkers, and the two terminal pyridine (B92270) rings. The nitrogen atoms in the pyridine rings act as electron-withdrawing groups, influencing the electron density distribution across the molecule.

DFT calculations can elucidate the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For conjugated molecules, the HOMO is typically a π-orbital delocalized across the carbon backbone, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic absorption and emission properties, as well as its reactivity.

While specific DFT data for this compound is not abundant in the literature, studies on the isomeric 1,4-Bis(pyridin-4-ylethynyl)benzene and related pyridine-ethynyl-benzene oligomers provide valuable insights. For these systems, the HOMO and LUMO are delocalized along the entire molecular axis. The introduction of nitrogen atoms into the terminal rings generally leads to a stabilization of both the HOMO and LUMO levels compared to their all-carbon analogues. The meta-substitution pattern in this compound, as opposed to the para-substitution in the 1,4-isomer, is expected to result in a less linear and potentially more disrupted conjugation, which would likely lead to a larger HOMO-LUMO gap.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; typically a delocalized π-orbital. |

| LUMO | Lowest Unoccupied Molecular Orbital; typically a delocalized π*-orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, influencing electronic properties. |

Conformational Analysis and Geometrical Optimization

The geometry of this compound is a key determinant of its properties. DFT calculations are employed to find the molecule's most stable conformation (its global minimum on the potential energy surface) and to explore other low-energy conformations. The planarity of the molecule is of particular interest, as torsional angles between the aromatic rings can significantly impact the degree of π-conjugation.

For the related compound 1,3-Di(pyridin-4-yl)benzene (B2556477), which lacks the ethynyl linkers, the meta-substitution pattern leads to an angular geometry. The introduction of the linear ethynyl spacers in this compound enforces a more rigid and extended structure. Geometrical optimization would likely show that the molecule prefers a largely planar conformation to maximize π-orbital overlap, although some out-of-plane distortions may occur. The rotational barriers of the pyridine rings relative to the central benzene ring can also be calculated to understand the molecule's conformational flexibility.

A study on related 1,3-di(pyridin-4-yl)benzene highlights that the meta-substitution pattern results in an angular bonding mode, in contrast to the linear geometry of the 1,4-isomer. This inherent angularity in the 1,3-isomer will persist even with the linear ethynyl linkers.

Prediction and Rationalization of Spectroscopic Properties

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including UV-visible absorption spectra. Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-vis spectroscopy.

The main absorption bands in this compound would be attributed to π-π* transitions. The calculated excitation energies and oscillator strengths from TD-DFT can be used to simulate the UV-vis spectrum. By analyzing the molecular orbitals involved in these electronic transitions, the nature of the absorption bands can be rationalized. For instance, the primary absorption would likely correspond to the HOMO-LUMO transition. The less efficient conjugation in the meta-isomer compared to the para-isomer would be expected to result in a blue-shift (a shift to shorter wavelengths) of the main absorption peak.

| Spectroscopic Technique | Predicted Property | Computational Method |

| UV-visible Spectroscopy | Electronic absorption wavelengths and intensities | Time-Dependent DFT (TD-DFT) |

| Infrared Spectroscopy | Vibrational frequencies | DFT |

| Raman Spectroscopy | Raman scattering activities | DFT |

Modeling Intermolecular Interactions (e.g., Host-Guest Systems, Solvent Effects)

The behavior of this compound in the condensed phase is influenced by intermolecular interactions. DFT can be used to model these interactions, such as π-π stacking between molecules and hydrogen bonding (if applicable, for instance with solvent molecules). The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors.

In the context of host-guest chemistry, DFT can be used to model the interaction of this compound with a host molecule, predicting the geometry and binding energy of the resulting complex. Solvent effects can be incorporated into DFT calculations either implicitly, using a continuum solvent model, or explicitly, by including individual solvent molecules in the calculation. These models are crucial for accurately predicting properties in solution.

Molecular Dynamics and Simulation for Assembly Processes

While DFT is excellent for studying static properties of single molecules or small clusters, molecular dynamics (MD) simulations are necessary to explore the dynamic behavior of larger systems over time. MD simulations can provide insights into the self-assembly of this compound molecules into larger structures, such as thin films or crystals.

By using a force field, which is a set of empirical potential energy functions, MD simulations can track the trajectories of thousands of molecules, revealing how they interact and organize. These simulations can predict bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the local molecular ordering. For a molecule like this compound, MD simulations could be used to study how its angular shape and potential for π-π stacking and hydrogen bonding drive its self-assembly into specific supramolecular architectures.

Theoretical Frameworks for Structure-Property Relationships

The overarching goal of theoretical and computational studies on this compound is to establish clear structure-property relationships. By systematically varying the molecular structure (e.g., by changing the substitution pattern from meta to para, or by altering the linker group) and calculating the resulting changes in electronic and optical properties, a deeper understanding of the underlying principles can be achieved.

Quantum Chemical Approaches to Optical and Electronic Gaps

Quantum chemical calculations are instrumental in predicting the optical and electronic properties of conjugated molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are commonly employed to understand the electronic structure and transitions that govern their behavior.

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that approximates the electronic excitation energy and provides insights into the chemical reactivity and kinetic stability of the molecule. For conjugated systems, this gap is typically in a range that corresponds to absorption in the UV-visible spectrum.

TDDFT is an extension of DFT used to model excited states and predict electronic absorption spectra. researchgate.net By simulating the electronic transitions between molecular orbitals, TDDFT can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net For similar organic dye molecules, computational studies have shown that the primary electronic transitions are often π-π* transitions localized on the conjugated backbone. researchgate.net Although specific calculations for this compound were not detailed in the searched literature, the theoretical framework applied to analogous bithienyl derivatives of benzene and other conjugated systems is directly applicable. researchgate.net

Table 1: Common Quantum Chemical Methods and Predicted Properties

| Computational Method | Predicted Parameters | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Determines electronic stability, reactivity, and fundamental electronic properties. |

Understanding Ligand-Receptor Binding Sites (e.g., mGluR5 homology models for BisPEBs)

Computational modeling plays a crucial role in understanding how ligands like this compound (also referred to as 4-BisPEB in some literature) interact with biological targets. One prominent example is the study of its binding to the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for neurological disorders.

Homology models of the mGluR5 receptor have been used to investigate the binding modes of a series of 1,3-bis(pyridinylethynyl)benzene (BisPEB) isomers. These isomers, which include 2-BisPEB, 3-BisPEB, and 4-BisPEB, differ only in the position of the nitrogen atom in the terminal pyridine rings. Despite their high structural similarity, these subtle changes lead to significant differences in binding potency. For instance, 2-BisPEB was found to be approximately 25 times more potent than 3- and 4-BisPEB.

Computational docking studies guided by these homology models have been essential in explaining these potency differences. The models suggest that the orientation and hydrogen bonding capabilities of the pyridine nitrogen are key determinants of ligand-receptor interactions. Mutational analysis, informed by the computational models, has helped identify specific amino acid residues within the receptor's transmembrane domain that are critical for binding. This synergy between computational modeling and experimental mutagenesis provides a powerful approach to elucidate the molecular basis of ligand recognition and guide the rational design of new, more potent allosteric modulators.

Rationalizing Electrical Transport Mechanisms (e.g., Simmons Model)

The theoretical understanding of charge transport through single-molecule junctions is critical for the field of molecular electronics. While the Simmons model provides a general description for tunneling through a barrier, more sophisticated models based on non-equilibrium Green's functions (NEGF) combined with DFT are often used to rationalize the electrical conductance of specific molecules like this compound.

These computational approaches model the molecular junction as a central molecule chemically bonded to two electrodes. The pyridine units of this compound serve as effective anchoring groups to bind to metal electrodes, often gold or platinum. researchgate.net The calculations aim to determine the transmission probability of electrons through the molecule at different energy levels. The conductance is then derived from the transmission spectrum, particularly the transmission value at the Fermi energy of the electrodes.

Theoretical studies on related molecular wires have shown that conductance is highly sensitive to several factors:

Anchoring Geometry: The precise way the pyridine groups bind to the electrode surface significantly influences the electronic coupling and, consequently, the conductance. nih.gov

Molecular Conformation: The tilt angle and conformation of the molecule within the junction affect the π-orbital alignment and the charge transport pathway. aps.org

Solvent Environment: The surrounding solvent can shift the molecular energy levels relative to the electrode's Fermi level, thereby tuning the single-molecule conductance. nih.gov

For example, studies on expanded pyridinium (B92312) wires showed that a solvating water environment leads to more extended and highly conducting junction geometries compared to a non-solvating mesitylene (B46885) environment. nih.gov These advanced computational models allow for a detailed rationalization of experimental results obtained from techniques like scanning tunneling microscopy break-junction (STM-BJ). researchgate.netnih.gov

Table 2: Factors Influencing Single-Molecule Conductance

| Factor | Influence | Theoretical Approach |

|---|---|---|

| Molecule-Electrode Interface | Determines electronic coupling strength. | NEGF-DFT calculations of binding geometries and transmission. |

| Molecular Structure | The conjugated path length and orbital alignment dictate the intrinsic transport efficiency. | Analysis of molecular orbitals (HOMO/LUMO) and their alignment with the electrode Fermi level. |

| Environment (e.g., Solvent) | Can shift molecular energy levels and alter junction geometry. | Explicit inclusion of solvent molecules in the computational model. nih.gov |

Analysis of Metal-Metal Couplings (e.g., using Hush's equation)

This compound is an excellent bridging ligand for constructing binuclear metal complexes, where the electronic communication between the two metal centers is a key property of interest. Computational chemistry provides tools to analyze this metal-metal coupling. While Hush's equation is a classical model used to estimate the electronic coupling from intervalence charge transfer (IVCT) bands in mixed-valence systems, modern DFT calculations offer a more direct approach to quantifying these interactions.

In studies of ruthenium complexes with similar bridging ligands, DFT is used to investigate the electronic structure and the extent of delocalization between the metal centers. upenn.edu For a binuclear complex bridged by a ligand like this compound, calculations can reveal how the molecular orbitals are distributed across the entire system, including both metal ions and the conjugated bridge.

The degree of metal-metal coupling is influenced by:

The nature of the metal ions.

The length and conjugation of the bridging ligand.

The geometry and orientation of the metal-ligand bonds.

For instance, research on ruthenium complexes with bis(imino)pyridine ligands has shown that the electronic structure and reactivity are highly dependent on the coordination environment. upenn.edu Computational studies on such systems help to elucidate the nature of the frontier orbitals and predict the energies of metal-to-ligand charge transfer (MLCT) and IVCT transitions, which are fundamental to understanding their photophysical and electrochemical properties.

Computational Studies on Three-Center-Four-Electron (3c4e) Halogen Bonds

The pyridine nitrogen atoms in this compound can act as Lewis bases, enabling the formation of intriguing non-covalent interactions such as halogen bonds. Computational studies, particularly using DFT, have been pivotal in characterizing a specific type of interaction known as the three-center-four-electron (3c4e) halogen bond. nih.gov

This type of bond occurs when a halogen cation (like I⁺, Br⁺, or Cl⁺) is simultaneously coordinated by two Lewis basic sites, such as the nitrogen atoms of two pyridine units. nih.govcsic.es In the context of a bidentate ligand like a bis(pyridinylethynyl)benzene, the two pyridine groups can chelate a halogen cation, forming a [N···X···N]⁺ complex. csic.es

Computational investigations have revealed key features of these 3c4e halogen bonds:

Structure and Energetics: DFT calculations can predict the geometry of the [N···X···N]⁺ moiety, showing it to be nearly linear. nih.gov They also provide the binding energies, which indicate the formation of strong, stable complexes. beilstein-journals.org

Electronic Nature: The bonding can be described by a molecular orbital model where two electrons occupy a bonding orbital, and two occupy a non-bonding orbital, which is primarily localized on the terminal nitrogen atoms. beilstein-journals.org This leaves the central halogen atom electron-deficient. beilstein-journals.org

NMR Spectroscopy: DFT calculations are also used to predict NMR chemical shifts, which can then be compared with experimental data to confirm the structure of these complexes in solution. nih.gov

These computational studies have been crucial in redefining the 3c4e halogen bond and exploring its potential in catalysis and supramolecular chemistry, using scaffolds that are structurally analogous to this compound. nih.govcsic.es

Applications in Advanced Materials and Catalysis

Applications in Functional Materials

The design of functional materials at the molecular level is a rapidly advancing field, and 1,3-Bis(pyridin-4-ylethynyl)benzene has emerged as a promising candidate for creating materials with specific, tunable properties.

The extended π-conjugation in this compound and its derivatives imparts them with interesting photophysical properties, making them suitable for applications in opto-electronic devices such as organic light-emitting diodes (OLEDs). The photoluminescent behavior of structurally related compounds underscores this potential. For instance, 1,3-di(pyridin-4-yl)benzene (B2556477) is utilized in the production of OLEDs due to its inherent photoluminescence.

Derivatives of the core structure, such as 4,4′,4″-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide, exhibit fluorescence with an emission maximum at 420 nm and a shoulder peak around 450 nm in an aqueous solution, suggesting the presence of multiple electronic transitions. mdpi.com The introduction of different functional groups and the formation of metal complexes can further tune these properties. For example, metal-organic frameworks (MOFs) constructed from pyrene-based ligands, which share the characteristic of extended aromatic systems, are known for their luminescent properties and applications in OLEDs. researchgate.net Coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid have also been shown to exhibit luminescence, with emission peaks dependent on the metal center. rsc.org While direct data for this compound is emerging, the performance of analogous compounds suggests its significant potential in the development of novel photoactive materials.

| Compound/Material | Key Finding | Potential Application | Reference |

|---|---|---|---|

| 1,3-di(pyridin-4-yl)benzene | Exhibits photoluminescent properties. | Organic Light-Emitting Diodes (OLEDs) | |

| 4,4′,4″-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide | Shows fluorescence with a maximum emission at 420 nm. | Photoactive materials | mdpi.com |

| Pyrene-based MOFs | Exhibit luminescence and are used in OLEDs. | Electroluminescent materials | researchgate.net |

The rigid and directional nature of this compound makes it an excellent candidate for the construction of well-defined supramolecular nanostructures through non-covalent interactions. Self-assembly processes can lead to the formation of nanofibers, nanowires, and liquid crystalline phases.

Research on related molecules demonstrates this principle effectively. For example, chiral benzene-1,3,5-tricarboxamides are known to self-assemble into triple helical nanofibers. rsc.org This highlights the ability of the 1,3,5-substituted benzene (B151609) core to direct the formation of complex, ordered nanostructures. Similarly, compounds with a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene core have been shown to exhibit liquid crystalline properties, where the rigid central unit is crucial for the formation of mesophases. nih.gov The liquid crystal behavior is also observed in dimers like 1′′,7′′-bis(4-cyanobiphenyl-4′-yl) heptane, which forms a twist-bend nematic phase. aps.org These examples strongly suggest that this compound, with its rigid, linear geometry and potential for hydrogen bonding and π-π stacking, is a promising platform for developing novel supramolecular materials.

The field of molecular electronics aims to use single molecules as components in electronic circuits. The π-conjugated backbone of this compound makes it an attractive candidate for use as a molecular wire, capable of conducting an electrical current over a molecular scale.

| Molecular Wire Candidate | Measured Conductance (G₀) | Key Feature | Reference |

|---|---|---|---|

| 1,4-bis(1H-pyrazol-4-ylethynyl)benzene | 2.3 × 10⁻⁴ and 3.4 × 10⁻⁴ | Exhibits two conducting states. | acs.org |

| Benzene | ~1 | Achieves high conductance when directly bound to platinum electrodes. | aps.org |

Catalytic Applications

The pyridyl nitrogen atoms in this compound provide coordination sites for metal ions, making it a valuable ligand in catalysis. Furthermore, the electron-deficient nature of the pyridyl ring allows it to participate in non-covalent interactions, such as halogen bonding, opening up avenues for non-metallic catalysis.

Coordination complexes and polymers incorporating this compound or similar ligands can serve as highly efficient and recyclable catalysts. The metal center acts as the active site, while the organic ligand influences the catalyst's stability, solubility, and selectivity.

The catalytic activity of various metal complexes with pyridyl-based ligands has been well-documented. For example, bis(pyridine)gold(III) complexes have been shown to be active catalysts in the cyclopropanation of styrene. acs.org The electronic properties of the pyridine (B92270) ligand can modulate the catalytic activity of the metal center. acs.org Coordination polymers constructed from adaptable pyridine-dicarboxylic acid linkers have demonstrated catalytic activity in Knoevenagel condensation. nih.gov Furthermore, metal-organic frameworks based on ligands like 1,4-bis(3-pyridylaminomethyl)benzene exhibit photocatalytic properties for the degradation of organic dyes. rsc.org A samarium complex supported on boehmite nanoparticles, featuring a 1,3-bis(pyridin-3-ylmethyl)thiourea ligand, has been successfully employed as a recyclable nanocatalyst for the synthesis of tetrazoles. nih.gov These findings highlight the broad potential of using coordination compounds of this compound in a variety of catalytic transformations.

Halogen bonding is a non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). This interaction can be harnessed in organocatalysis to activate substrates and control reaction stereochemistry. The nitrogen atom of the pyridyl group in this compound can act as a halogen bond acceptor.

Recent studies have demonstrated the potential of halogen bonding in catalysis. Bidentate iodine(I)-based halogen bond donors have been developed as highly active and modifiable chiral catalysts, achieving high enantioselectivity in Mukaiyama aldol (B89426) reactions. nih.gov The crucial role of halogen bonding in these catalytic processes has been confirmed through control experiments and computational studies. nih.govnih.gov In some systems, the catalytic activity of a halogen bond donor can be enhanced through intramolecular hydrogen bonds. nih.gov While direct catalytic applications of this compound as a halogen bond receptor are yet to be fully explored, the established principles of halogen bond catalysis suggest that it could serve as a valuable component in the design of novel non-metallic catalytic systems.

Catalytic Activity in Specific Chemical Transformations (e.g., Reduction of Hexacyanoferrate(III))

There is no available research documenting the catalytic activity of this compound or its coordination complexes in the reduction of hexacyanoferrate(III) or other specific chemical transformations. Although its coordination chemistry is explored for creating supramolecular structures, its role as a direct catalyst or as a ligand in a catalytic system for such reactions remains an uninvestigated area in the reviewed literature.

Sensing Applications

The rigid, linear structure and the presence of nitrogen atoms in the terminal pyridine rings make this compound an excellent building block for supramolecular chemistry, leading to various sensing applications.

Fluorescent Probes for Detection of Biomolecules and Chemical Analytes

The core structure of this compound has been chemically modified to create fluorescent probes for biomolecules. In a notable study, the ligand was functionalized with various saccharide groups, including glucose, galactose, mannose, and lactose. researchgate.net These glycosylated derivatives serve as donor ligands in coordination-driven self-assembly. researchgate.net

When combined with organoplatinum(II) acceptors, these saccharide-functionalized ligands form well-defined, nanoscopic metallacycles. researchgate.net The presence of specific sugar units on the exterior of these supramolecular structures allows for targeted interactions with biologically relevant molecules, such as lectins (carbohydrate-binding proteins). acs.org This approach demonstrates the potential of using these assemblies as highly specific fluorescent probes for studying and detecting biological recognition events. acs.org For instance, larger coordination cages decorated with sialic acid have been developed to study binding interactions relevant to viral adhesion processes. acs.org

Optical Sensors for Environmental Monitoring (e.g., Benzene and Fuel Adulteration)

Scientific literature does not currently report the use of this compound as an optical sensor for environmental monitoring of benzene or for detecting fuel adulteration. While structurally related pyridine-ethynyl compounds have been investigated for these purposes, no specific data or studies exist for this compound itself in these applications.

Chemo- and Biosensors based on Supramolecular Assemblies

The ability of this compound to act as a 120° ditopic ligand is central to its use in constructing complex chemo- and biosensors through coordination-driven self-assembly. This process allows simple building blocks to form large, discrete, and highly organized supramolecular architectures. researchgate.net

By reacting with metal-based "acceptor" molecules, such as platinum or palladium complexes, this compound readily forms metallacycles with predictable shapes and sizes, including [2+2] rhomboids and [3+3] hexagons. researchgate.net These structures serve as scaffolds that can be further functionalized for specific sensing tasks.

Research Findings on Supramolecular Assemblies:

| Ligand/Donor | Metal Acceptor | Resulting Supramolecular Structure | Potential Application | Reference |

|---|---|---|---|---|

| Saccharide-functionalized this compound | Organoplatinum(II) | [2+2] Rhomboids and [3+3] Hexagons | Biosensing (Lectin/Protein detection) | acs.org, researchgate.net |

One significant application is the creation of Polymer Metal-Organic Cage (polyMOC) gels. In this approach, this compound is used to form M6L12 coordination cubes that act as junctions in a larger polymer network. mit.edu These gels, which are porous materials swollen with a solvent, have been investigated for their potential in water purification by selectively absorbing pollutants. mit.edu The ability to tune the properties of these gels by changing the metal ion (e.g., from palladium to the more inert platinum) allows for control over the material's dynamic and mechanical behavior, which is crucial for advanced sensing and separation technologies. mit.edu

These findings highlight how the precise architecture of supramolecular assemblies derived from this compound provides a robust platform for developing next-generation chemo- and biosensors.

Structure Activity/property Relationship Studies

Impact of Isomerism on Potency and Interactions

The isomeric form of pyridyl-substituted compounds, including analogs of 1,3-Bis(pyridin-4-ylethynyl)benzene, significantly influences their potency and intermolecular interactions. The position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-position) alters the molecule's geometry, electronic distribution, and ability to form coordination complexes and hydrogen bonds. mdpi.comnih.gov

For instance, studies on pyridyl-substituted tetrahydroacridin-9-amines have shown that the position of the nitrogen can dramatically affect the compound's inhibitory activity against enzymes like acetylcholinesterase. nih.gov Specifically, a picolylamine-substituted derivative, where the nitrogen is in the 2-position, was found to be the most potent inhibitor in the series. nih.gov This highlights how subtle changes in isomerism can lead to significant differences in biological activity.

The geometry of isomers also dictates their self-assembly in the solid state. Different isomers can lead to vastly different crystal packing and intermolecular interactions, which in turn affects the material's bulk properties. mdpi.com For example, the crystal structures of different diferrocenylbenzene isomers (ortho, meta, and para) reveal significant variations in the twist angles between the benzene (B151609) and cyclopentadienyl (B1206354) rings, driven by steric hindrance. researchgate.net

In the context of single-molecule conductance, geometric isomerism plays a crucial role. Studies on oligophenylene vinyl (OPV) derivatives have demonstrated that cis and trans isomers exhibit different conductance behaviors. digitellinc.com The trans isomer, which allows for through-bond conjugation, generally shows higher conductance than the cis isomer, where the conjugation pathway is disrupted. digitellinc.com This principle is directly applicable to bis(pyridinylethynyl)benzene systems, where the relative orientation of the pyridyl rings will influence the molecule's ability to conduct electricity.

Influence of Substitution Patterns on Electronic and Optical Properties

The electronic and optical properties of this compound can be finely tuned by altering the substitution patterns on its aromatic rings. Introducing electron-donating or electron-withdrawing groups can significantly modify the molecule's absorption, emission, and charge-transfer characteristics. nih.govnih.gov

For example, in a series of mono-bay alkynyl-phenyl-substituted perylene (B46583) bisimides, the introduction of electron-rich substituents led to a notable redshift in their absorption maxima and efficient charge transfer from the substituent to the perylene core. nih.gov A particularly strong effect was observed with a dimethylaminophenyl substituent, which resulted in broad absorption across the visible spectrum. nih.gov

Similarly, studies on bis(naphthobipyrrolylmethene) derived BODIPY dyes have shown that functionalization at specific positions can lead to substantial bathochromic shifts in both absorption and emission spectra. researchgate.net The nature of the substituent also influences the photostability of the dye. researchgate.net

The substitution pattern also affects the dynamics of internal conversion and intersystem crossing. In thiopyridone isomers, varying the substitution pattern can stabilize or destabilize nπ* intermediate states, thereby influencing the rate of intersystem crossing. chemrxiv.org This demonstrates that the strategic placement of functional groups can control the excited-state relaxation pathways.

The following table summarizes the effect of different substituents on the photophysical properties of various aromatic compounds, providing insights into how similar modifications might affect this compound.

| Compound Family | Substituent | Effect on Absorption/Emission | Reference |

| Perylene Bisimides | Electron-donating (e.g., -NMe2) | Redshift in absorption, broad absorption | nih.gov |

| BODIPY Dyes | Phenyl groups | Bathochromic shift in absorption and emission | researchgate.net |

| Thiopyridones | Ortho vs. Para substitution | Affects rate of intersystem crossing | chemrxiv.org |

| bis[(dimethylamino)styryl]benzene | Thiophene central ring | High fluorescence quantum yields, large hyperpolarizability | mdpi.com |

Anion/Counterion Effects on Supramolecular Architecture, Packing, and Function

The supramolecular architecture, crystal packing, and ultimately the function of ionic compounds derived from this compound are highly dependent on the nature of the anion or counterion present. scilit.comrsc.orgcapes.gov.br Anions can act as templates, directing the self-assembly of cationic frameworks into specific architectures such as molecular squares or pentagons.

For instance, in the self-assembly of metallacyclophanes, smaller anions like perchlorate (B79767) ([ClO4]⁻) and tetrafluoroborate (B81430) ([BF4]⁻) favor the formation of molecular squares, while larger anions such as hexafluoroantimonate ([SbF6]⁻) promote the formation of molecular pentagons. This demonstrates the crucial role of anion size and shape in determining the final supramolecular structure.

The interaction between anions and the cationic framework can also influence the material's properties. In aggregation-induced emission (AIE) systems, polyanionic cyclodextrins can induce the aggregation of cationic tetraphenylethylene (B103901) derivatives, leading to significant fluorescence enhancement. nih.gov The strength of this interaction is sensitive to external stimuli like ionic strength, pH, and temperature. nih.gov

The following table illustrates the influence of different anions on the self-assembly of various cationic species.

| Cationic Species | Anion | Resulting Supramolecular Structure | Reference |

| [M(bptz)]²⁺ (M=Ni, Zn) | [ClO₄]⁻, [BF₄]⁻ | Molecular Square | |

| [Ni(bptz)]²⁺ | [SbF₆]⁻ | Molecular Pentagon | |

| 1,3-bis(4-ethynyl-3-iodopyridinium)-benzene | [BF₄]⁻, [NO₃]⁻, [HSO₄]⁻ | Antiparallel Dimers | researchgate.netnih.gov |

| Cationic Tetraphenylethylene | Polyanionic Sulfated β-Cyclodextrin | Aggregated Assembly with Enhanced Emission | nih.gov |

Ligand Flexibility and Rigidity in Determining Self-Assembly Outcomes